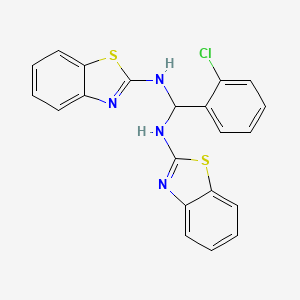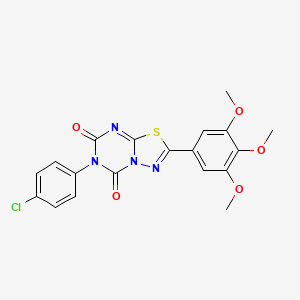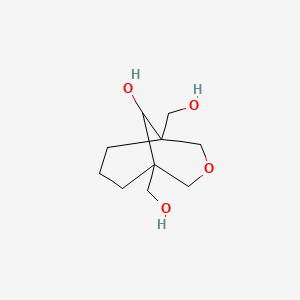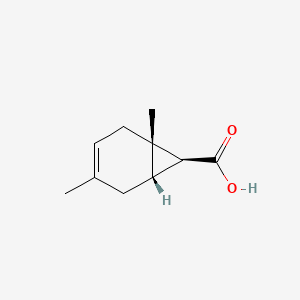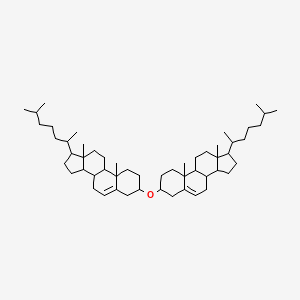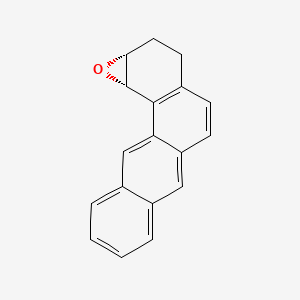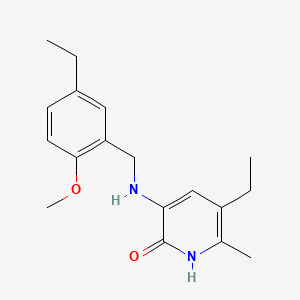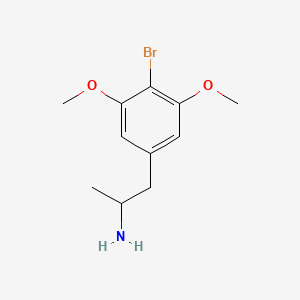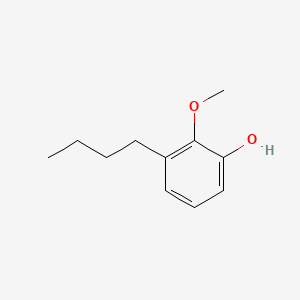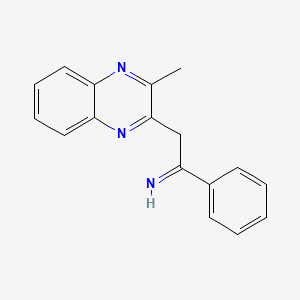
2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a methyl group at the third position of the quinoxaline ring and a phenylethanimine group attached to the second position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine typically involves the reaction of 3-methylquinoxaline with phenylethanimine under specific conditions. One common method involves the use of sodium dithionite in ethanol as a reducing agent. The reaction mixture is refluxed for several hours, followed by cooling to precipitate the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the phenylethanimine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
科学的研究の応用
2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of materials with specific electronic and optical properties
作用機序
The mechanism of action of 2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It may also interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 1-(3-Methyl-2-quinoxalinyl)ethanone
- 2-[(3-Methyl-2-quinoxalinyl)thio]-N-phenylacetamide
- (3-Methyl-2-quinoxalinyl)thioacetic acid
Uniqueness
2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine is unique due to its specific structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
59417-47-9 |
|---|---|
分子式 |
C17H15N3 |
分子量 |
261.32 g/mol |
IUPAC名 |
2-(3-methylquinoxalin-2-yl)-1-phenylethanimine |
InChI |
InChI=1S/C17H15N3/c1-12-17(11-14(18)13-7-3-2-4-8-13)20-16-10-6-5-9-15(16)19-12/h2-10,18H,11H2,1H3 |
InChIキー |
DGPWSSNOALSWDN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2N=C1CC(=N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




